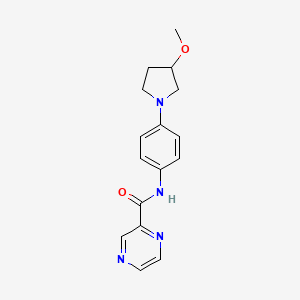

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pyrazine-2-carboxamide

Description

Properties

IUPAC Name |

N-[4-(3-methoxypyrrolidin-1-yl)phenyl]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O2/c1-22-14-6-9-20(11-14)13-4-2-12(3-5-13)19-16(21)15-10-17-7-8-18-15/h2-5,7-8,10,14H,6,9,11H2,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITCXYYGUAYEKLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)NC(=O)C3=NC=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pyrazine-2-carboxamide typically involves the following steps:

Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through cyclization reactions involving appropriate precursors such as 2,3-diaminopyrazine and carboxylic acids.

Introduction of the Phenyl Group: The phenyl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions like Suzuki or Heck reactions.

Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, where the nitrogen atom of the pyrrolidine attacks an electrophilic carbon on the phenyl ring.

Methoxylation: The methoxy group is introduced through methylation reactions using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

Reduction: Reduction reactions can occur at the pyrazine ring, converting it to dihydropyrazine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the phenyl ring, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents like sodium methoxide or other nucleophiles in the presence of a suitable solvent.

Major Products

Oxidation: Hydroxylated derivatives of the original compound.

Reduction: Dihydropyrazine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pyrazine-2-carboxamide has several scientific research applications:

Medicinal Chemistry: It is used in the development of new drugs, particularly for its potential anti-tubercular and anti-cancer activities.

Biological Studies: The compound is used to study the interactions of pyrazine derivatives with biological targets, including enzymes and receptors.

Chemical Biology: It serves as a probe to investigate the mechanisms of action of pyrazine-based drugs.

Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can interact with the active sites of enzymes, inhibiting their activity. The pyrrolidine ring can enhance the binding affinity of the compound to its target, leading to increased potency. The methoxy group can also play a role in modulating the compound’s pharmacokinetic properties, such as solubility and metabolic stability.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key pyrazine-2-carboxamide derivatives and their biological activities:

Key Trends in Structure-Activity Relationships (SAR)

Electron-Withdrawing Groups (EWGs) : Halogens (Br, I) and trifluoromethyl groups enhance anti-TB activity, likely by increasing membrane permeability or target binding .

Substituent Position : Para-substituted derivatives (e.g., 4-trifluoromethyl in A ) generally show higher potency than ortho/meta analogues .

Bulkier Groups : tert-Butyl and iodo substituents (e.g., D ) improve IC90 values, suggesting prolonged target engagement .

Pyrrolidine vs. Piperazine Moieties : The 3-methoxypyrrolidine in the target compound may improve solubility compared to piperazine-containing analogues (e.g., GSK-3β Inhibitor XXVII ), which require sulfonyl linkers for kinase inhibition .

Physicochemical and Pharmacokinetic Comparisons

- Solubility : Methoxy groups (e.g., in pyrrolidine) enhance aqueous solubility compared to halogenated or acetylated derivatives .

- Toxicity: Non-toxic profiles are observed for Series-I and II pyrazine carboxamides (HEK-293 cells, CC50 > 40 µM) .

- Synthetic Accessibility : Bromo and methyl substituents (e.g., 3 ) are synthesized via straightforward coupling reactions, while tert-butyl and iodo groups require multi-step protocols .

Target-Specific Activities

- Anti-TB Activity : The target compound’s 3-methoxypyrrolidine group is untested but may mimic the efficacy of 1 (N-[3-(trifluoromethyl)phenyl]pyrazine-2-carboxamide), which advanced to in vivo studies .

- Kinase Inhibition : Unlike GSK-3β Inhibitor XXVII (IC50 = 27 nM for JAK3), the target compound lacks a sulfonyl-piperazine motif critical for kinase binding .

Biological Activity

N-(4-(3-methoxypyrrolidin-1-yl)phenyl)pyrazine-2-carboxamide is a synthetic compound that belongs to the class of pyrazine derivatives. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound's IUPAC name is N-[4-(3-methoxypyrrolidin-1-yl)phenyl]pyrazine-2-carboxamide. The synthesis typically involves several key steps:

- Formation of the Pyrazine Ring : This is achieved through cyclization reactions involving precursors like 2,3-diaminopyrazine.

- Introduction of the Phenyl Group : Often done via palladium-catalyzed cross-coupling reactions.

- Attachment of the Pyrrolidine Ring : Accomplished through nucleophilic substitution reactions.

- Methoxylation : Introduced using methylation reagents such as methyl iodide in the presence of a base.

This multi-step synthesis allows for the precise formation of the compound, which has distinct chemical properties due to its functional groups.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The pyrazine moiety can bind to active sites on enzymes, potentially inhibiting their activity.

- Receptor Modulation : The pyrrolidine group enhances binding affinity to specific receptors, increasing the compound's potency.

- Pharmacokinetic Properties : The methoxy group may improve solubility and metabolic stability, making the compound more effective in biological systems.

Anticancer Activity

Research has shown that compounds similar to this compound exhibit anticancer properties. For example, a study evaluated new pyrazolo[4,3-e][1,2,4]triazine derivatives against human cancer cell lines (MCF-7 and K562), revealing varying degrees of cytotoxicity . While specific data on this compound's anticancer efficacy is limited, its structural similarities suggest potential effectiveness in cancer treatment.

Antitubercular Activity

The compound has also been investigated for its antitubercular properties. Pyrazine derivatives are known for their activity against Mycobacterium tuberculosis, making this compound a candidate for further exploration in tuberculosis therapy.

Enzyme Interaction Studies

Studies have indicated that this compound may interact with specific enzymes involved in metabolic pathways. This interaction could lead to novel therapeutic strategies targeting diseases related to enzyme dysfunction.

Case Studies and Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.